Methyl 3,4,5-Tris(benzyloxy)benzoate Methyl 3,4,5-Tris(benzyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 70424-94-1
VCID: VC21127522
InChI: InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C29H26O5
Molecular Weight: 454.5 g/mol

Methyl 3,4,5-Tris(benzyloxy)benzoate

CAS No.: 70424-94-1

Cat. No.: VC21127522

Molecular Formula: C29H26O5

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4,5-Tris(benzyloxy)benzoate - 70424-94-1

Specification

CAS No. 70424-94-1
Molecular Formula C29H26O5
Molecular Weight 454.5 g/mol
IUPAC Name methyl 3,4,5-tris(phenylmethoxy)benzoate
Standard InChI InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Standard InChI Key MAUSJTNDKNFSEU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Fundamental Properties

Methyl 3,4,5-Tris(benzyloxy)benzoate is a complex organic compound classified as a gallate derivative, characterized by three benzyloxy groups attached to a benzoate structure. This compound features prominently in organic synthesis as an intermediate for various derivatives of gallic acid.

Basic Chemical Information

PropertyValue
CAS Number70424-94-1
Molecular FormulaC29H26O5
Molecular Weight454.5 g/mol
IUPAC Namemethyl 3,4,5-tris(phenylmethoxy)benzoate

The compound's structure consists of a central benzoate moiety with three benzyloxy groups at positions 3, 4, and 5, creating a symmetrical arrangement that influences its physical and chemical properties. This arrangement contributes to the compound's utility in organic synthesis, particularly when selective functionalization is required.

Structural Features and Physical Properties

The molecular architecture of Methyl 3,4,5-Tris(benzyloxy)benzoate exhibits distinctive characteristics that influence its reactivity patterns and applications in organic synthesis. The presence of three benzyloxy substituents enhances its solubility in organic solvents compared to simpler derivatives, making it valuable for various synthetic transformations.

Spectroscopic Characteristics

While specific spectroscopic data is limited in the provided research, the compound can be characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques provide essential information about the structural integrity and purity of synthesized samples.

Several synthesis reports include spectral data for verification of product identity. For example, one synthesis report noted: "1H NMR (300 MHz, DMSO-d6): delta = 5.05 (2H, s), 5.18 (4H, s), 7.24-7.50 (17H, m), 13.4 (1H, s, broad)" . This spectroscopic fingerprint confirms the successful synthesis and structural features of the target compound.

Synthetic Methodologies

Multiple synthetic routes have been developed for the preparation of Methyl 3,4,5-Tris(benzyloxy)benzoate, with varying reaction conditions, yields, and complexity. These methods generally involve the benzylation of methyl gallate (methyl 3,4,5-trihydroxybenzoate) using benzyl halides in the presence of suitable bases.

Common Synthetic Routes

The most frequently employed synthetic pathway proceeds through the reaction of methyl gallate with benzyl chloride in the presence of a base such as potassium carbonate or sodium carbonate. This approach typically yields the target compound in good to excellent yields.

Comparative Synthesis Methods

BaseSolvent SystemReaction ConditionsCatalyst/AdditivesYieldReference
Potassium carbonate1,4-dioxane24h, refluxt-butyl ammonium iodide88%
Sodium carbonateAcetone/water56°C, refluxPotassium iodide98%
Potassium carbonateDMFRoom temperature, 11hTBAINot specified

One particularly efficient synthesis employs benzyl chloride with sodium carbonate and potassium iodide in acetone, achieving a remarkable 98% yield after 20 hours of reflux . This method demonstrates the effectiveness of halide additives in promoting the benzylation reaction.

Alternative Synthetic Approaches

Alternative strategies have been explored for specialized applications. For example, a large-scale synthesis utilized aluminum chloride and sodium tetrahydroborate in tetrahydrofuran, conducting the reaction at 10-30°C . This approach is significant for industrial-scale production where reaction control and safety parameters become critical considerations.

Chemical Transformations and Reactivity

Methyl 3,4,5-Tris(benzyloxy)benzoate serves as a versatile building block for further transformations, with the ester group and benzyloxy substituents offering multiple sites for selective reactions.

Hydrolysis Reactions

The methyl ester group readily undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. Several research protocols document this transformation:

  • Using sodium hydroxide in methanol/dioxane mixture at reflux for 4 hours, achieving 97% yield

  • Using potassium hydroxide in isopropyl alcohol at reflux for 1 hour, yielding 86% of the acid

  • Using sodium hydroxide in dioxane/methanol/water at 120°C for 6 hours, achieving 75% yield

These hydrolysis reactions provide access to 3,4,5-tris(benzyloxy)benzoic acid, which serves as an important intermediate for further derivatization through the carboxylic acid functionality.

Functional Group Transformations

Additional transformations include the conversion of the ester to hydrazide derivatives. For example, treatment with hydrazine monohydrate in THF/methanol at 70°C for 12 hours yields the corresponding hydrazide with 93% efficiency . This transformation enables the incorporation of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives into more complex molecular architectures.

Applications and Utility

The versatility of Methyl 3,4,5-Tris(benzyloxy)benzoate manifests in its diverse applications across multiple domains of chemistry and materials science.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of complex molecules with applications in pharmaceutical development, materials science, and organic methodology. The protected gallic acid structure provides a platform for selective functionalization and incorporation into larger molecular systems.

Development of Liquid Crystalline Materials

Derivatives of Methyl 3,4,5-Tris(benzyloxy)benzoate have found application in the development of liquid crystalline materials. Research has demonstrated that tris-methacrylated derivatives of this compound can form supramolecular organogels and exhibit hexagonal columnar disordered structures . These materials show promise for applications in advanced materials and supramolecular chemistry.

For example, 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid and related derivatives form lyotropic columnar phases in concentrated methacrylate solvents, while at lower concentrations they develop into supramolecular organogels . This behavior demonstrates the potential of these derivatives in creating responsive materials with tunable properties.

Related Derivatives and Structural Analogs

Methyl 3,4,5-Tris(benzyloxy)benzoate belongs to a larger family of gallic acid derivatives, with numerous structural analogs and derivatives documented in the scientific literature.

Methacrylated Derivatives

Significant research has focused on methacrylated derivatives such as 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid and related compounds . These derivatives incorporate additional functional groups that impart liquid crystalline properties and the ability to form supramolecular assemblies.

Structural Variations

Structural modifications to the basic framework of Methyl 3,4,5-Tris(benzyloxy)benzoate include:

  • Variation in the ester group (ethyl, propyl, or other alkyl esters)

  • Substitution patterns on the benzyl protecting groups

  • Partial protection schemes (mono- and di-benzyloxy derivatives)

  • Introduction of additional functional groups for specific applications

These structural variations expand the utility of gallate derivatives in diverse applications and allow fine-tuning of physical, chemical, and biological properties.

Analytical Considerations

The analysis and characterization of Methyl 3,4,5-Tris(benzyloxy)benzoate typically employ a combination of techniques to confirm structure, purity, and physical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structural confirmation, with characteristic signals for the benzyloxy methylene protons typically appearing around δ 5.0-5.2 ppm and aromatic protons in the range of δ 7.2-7.5 ppm . Carbon-13 NMR provides complementary information, with distinctive signals for the carbonyl carbon (around δ 167-170 ppm) and the substituted aromatic carbons.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) find application in monitoring reaction progress and assessing product purity. These techniques are particularly valuable during synthesis optimization and quality control procedures.

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